Cas no 2228587-24-2 (2-(2-amino-3,3-difluoro-2-methylpropyl)-3-bromophenol)
2-(2-amino-3,3-difluoro-2-methylpropyl)-3-bromophenol Chemical and Physical Properties
Names and Identifiers
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- 2-(2-amino-3,3-difluoro-2-methylpropyl)-3-bromophenol
- 2228587-24-2
- EN300-1959708
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- Inchi: 1S/C10H12BrF2NO/c1-10(14,9(12)13)5-6-7(11)3-2-4-8(6)15/h2-4,9,15H,5,14H2,1H3
- InChI Key: FQOSVKAJBJJSTL-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1CC(C)(C(F)F)N)O
Computed Properties
- Exact Mass: 279.00703g/mol
- Monoisotopic Mass: 279.00703g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 46.2Ų
2-(2-amino-3,3-difluoro-2-methylpropyl)-3-bromophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1959708-0.05g |
2-(2-amino-3,3-difluoro-2-methylpropyl)-3-bromophenol |
2228587-24-2 | 0.05g |
$1320.0 | 2023-09-17 | ||
| Enamine | EN300-1959708-0.1g |
2-(2-amino-3,3-difluoro-2-methylpropyl)-3-bromophenol |
2228587-24-2 | 0.1g |
$1384.0 | 2023-09-17 | ||
| Enamine | EN300-1959708-0.25g |
2-(2-amino-3,3-difluoro-2-methylpropyl)-3-bromophenol |
2228587-24-2 | 0.25g |
$1447.0 | 2023-09-17 | ||
| Enamine | EN300-1959708-0.5g |
2-(2-amino-3,3-difluoro-2-methylpropyl)-3-bromophenol |
2228587-24-2 | 0.5g |
$1509.0 | 2023-09-17 | ||
| Enamine | EN300-1959708-1.0g |
2-(2-amino-3,3-difluoro-2-methylpropyl)-3-bromophenol |
2228587-24-2 | 1g |
$1572.0 | 2023-05-24 | ||
| Enamine | EN300-1959708-2.5g |
2-(2-amino-3,3-difluoro-2-methylpropyl)-3-bromophenol |
2228587-24-2 | 2.5g |
$3080.0 | 2023-09-17 | ||
| Enamine | EN300-1959708-5.0g |
2-(2-amino-3,3-difluoro-2-methylpropyl)-3-bromophenol |
2228587-24-2 | 5g |
$4557.0 | 2023-05-24 | ||
| Enamine | EN300-1959708-10.0g |
2-(2-amino-3,3-difluoro-2-methylpropyl)-3-bromophenol |
2228587-24-2 | 10g |
$6758.0 | 2023-05-24 | ||
| Enamine | EN300-1959708-1g |
2-(2-amino-3,3-difluoro-2-methylpropyl)-3-bromophenol |
2228587-24-2 | 1g |
$1572.0 | 2023-09-17 | ||
| Enamine | EN300-1959708-5g |
2-(2-amino-3,3-difluoro-2-methylpropyl)-3-bromophenol |
2228587-24-2 | 5g |
$4557.0 | 2023-09-17 |
2-(2-amino-3,3-difluoro-2-methylpropyl)-3-bromophenol Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 2-(2-amino-3,3-difluoro-2-methylpropyl)-3-bromophenol
Compound 2-(2-amino-3,3-difluoro-2-methylpropyl)-3-bromophenol: A Comprehensive Overview
The compound 2-(2-amino-3,3-difluoro-2-methylpropyl)-3-bromophenol (CAS No. 2228587-24-2) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique combination of functional groups, including an amino group, fluorine atoms, and a bromine substituent. The presence of these groups imparts distinct chemical properties, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of fluorinated compounds in drug discovery, particularly due to their ability to enhance pharmacokinetic properties such as bioavailability and metabolic stability. The difluoro substituent in this compound contributes to its hydrophobicity, which can be advantageous in designing drugs with improved membrane permeability. Additionally, the amino group plays a critical role in hydrogen bonding, which is essential for interactions within biological systems.
The synthesis of 2-(2-amino-3,3-difluoro-2-methylpropyl)-3-bromophenol involves a multi-step process that combines principles from organic chemistry, including nucleophilic substitution and coupling reactions. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high product quality.
In terms of applications, this compound has shown promise in the field of medicinal chemistry. Its structure resembles certain pharmacophores associated with anti-inflammatory and antiviral agents. Recent computational studies have demonstrated that the compound exhibits potential binding affinity towards key enzymes involved in inflammatory pathways, suggesting its role as a lead molecule for drug development.
Moreover, the bromine substituent in the molecule introduces additional reactivity, enabling further functionalization. This feature has been exploited in the design of bioconjugates and imaging agents for diagnostic purposes. The integration of fluorinated groups with bromine substituents opens up possibilities for creating molecules with dual functionalities.
From an environmental perspective, understanding the degradation pathways of 2-(2-amino-3,3-difluoro-2-methylpropyl)-3-bromophenol is crucial for assessing its ecological impact. Studies have shown that under aerobic conditions, the compound undergoes biodegradation through microbial action, albeit at a slower rate compared to non-fluorinated analogs. This highlights the need for sustainable practices in handling such compounds during industrial processes.
In conclusion, compound 2-(2-amino-3,3-difluoro-2-methylpropyl)-3-bromophenol (CAS No. 2228587-24-2) represents a versatile building block with diverse applications across multiple disciplines. Its unique combination of functional groups and promising biological activity positions it as a valuable asset in contemporary chemical research.
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